Dibenzo[b,f]oxepin-10(11H)-one

p38 MAP kinase kinase selectivity anti-inflammatory

Dibenzo[b,f]oxepin-10(11H)-one (CAS 5024-70-4) is the oxygen-bridged tricyclic core validated for p38α MAP kinase inhibitors (IC₅₀ down to 1.6 nM, >1000-fold kinome selectivity) and dual COX/5-LO anti-inflammatory agents. The 11-oxo group is a go/no-go determinant for 5-LO engagement (120-fold potency gain vs. des-oxo analogs). Unlike thiepin or cycloheptene analogs, the oxepin oxygen enables a unique glycine-flip binding mode confirmed by co-crystal structures (PDB: 4L8M). This scaffold also yields colchicine-site tubulin inhibitors and anti-staphylococcal leads (MIC 8 μg/mL). Procure ≥98% purity material for medicinal chemistry SAR exploration and lead optimization across inflammation, oncology, and antibacterial programs.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
Cat. No. B8546265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,f]oxepin-10(11H)-one
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=CC=CC=C3C1=O
InChIInChI=1S/C14H10O2/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2
InChIKeyDBYHAFCDKGEPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,f]oxepin-10(11H)-one: A Versatile Tricyclic Scaffold for Kinase, Anti-Inflammatory, and Microtubule-Targeted Drug Discovery


Dibenzo[b,f]oxepin-10(11H)-one (CAS 5024-70-4) is the core tricyclic scaffold of the dibenzoxepinone family, featuring a central seven-membered oxepin ring fused to two benzene rings [1]. This oxygen-bridged architecture serves as a privileged pharmacophore yielding derivatives with p38 MAP kinase inhibition (IC50 down to 1.6 nM), dual COX/5-LO inhibition, and microtubule-targeted antiproliferative activity [2]. The scaffold is also a versatile synthetic building block for constructing polycyclic dibenzo[e,h]azulene libraries [3]. Unlike its thiepin (X = S) or cycloheptene (X = CH2) analogs, the oxepin oxygen atom critically influences molecular geometry, hydrogen-bonding capacity, and metabolic stability [1].

Why Generic Dibenzo[b,f]oxepin-10(11H)-one Substitution Fails: Evidence-Based Differentiation Across Heteroatom and Ring-Size Analogs


The dibenzoxepin scaffold is not a single homogeneous chemical space. Heteroatom substitution in the central seven-membered ring (O vs. S vs. CH2 vs. N) produces profoundly different molecular geometries, electronic distributions, and hydrogen-bonding capacities that translate into divergent target-binding modes and bioactivity profiles [1]. For instance, the oxepin (X = O) oxygen enables a glycine flip in the p38 MAP kinase hinge region that is not achievable by thiepin (X = S) or cycloheptene (X = CH2) analogs [2]. Similarly, in dual COX/5-LO inhibition, the 11-oxo substituent present in dibenzo[b,f]oxepin-10(11H)-one derivatives is essential for bridging hydrophobic and polar binding sub-pockets—a feature absent in saturated 10,11-dihydro analogs [3]. The quantitative evidence below demonstrates that small structural changes within the dibenzoxepin class produce large, measurable differences in potency, selectivity, and synthetic accessibility that directly impact procurement decisions for drug discovery and chemical biology programs.

Quantitative Differentiation of Dibenzo[b,f]oxepin-10(11H)-one Derivatives: Head-to-Head Evidence for p38 Selectivity, Dual COX/5-LO Inhibition, Antibacterial Potency, and Synthetic Yield


p38α MAP Kinase Isoform Selectivity: Dibenzoxepinone Inhibitor 32e Achieves >1000-Fold Selectivity Over the Full Kinase Panel vs. Prototypical p38 Inhibitors

The disubstituted dibenzoxepinone 32e (a derivative of the dibenzo[b,e]oxepin-11(6H)-one scaffold closely related to dibenzo[b,f]oxepin-10(11H)-one) demonstrated an IC50 of 1.6 nM against isolated p38α and extraordinary selectivity with a factor >1000 against a full kinase panel (Kinase WholePanelProfiler), while maintaining low ATP competitiveness [1]. In contrast, many first-generation p38 inhibitors such as SB203580 exhibit significant off-target activity against other MAP kinases and CK1δ at similar or lower concentrations [2]. This selectivity profile is a direct consequence of the dibenzoxepinone core's ability to induce a glycine flip in the p38 hinge region, a binding mode confirmed by protein X-ray crystallography (PDB: 4L8M) [1].

p38 MAP kinase kinase selectivity anti-inflammatory dibenzoxepinone ATP-competitive inhibitor

Dual COX/5-LO Inhibition: HP 977 (Dibenzoxepinone-Derived Hydroxamic Acid) Demonstrates 120-Fold Improvement in 5-LO Potency vs. Structural Analog

Within the dibenzoxepinone dual COX/5-LO inhibitor series, the N-methylhydroxamic acid derivative HP 977 (3-(6,11-dihydro-11-oxodibenz[b,e]oxepin-2-yl)-N-hydroxy-N-methylpropanamide) was compared head-to-head with its structural analog P10294, which lacks the 11-oxo substituent. HP 977 demonstrated a 120-fold improvement in 5-LO inhibitory potency relative to P10294 [1]. Both compounds exhibited superior topical anti-inflammatory activity in the arachidonic acid-induced murine ear edema model compared to the standard NSAIDs ibuprofen and indomethacin [1]. This demonstrates that the 11-oxo functionality of the dibenzo[b,f]oxepin-10(11H)-one scaffold is a critical pharmacophoric element for dual enzyme engagement.

COX-2 inhibitor 5-lipoxygenase dual inhibitor topical anti-inflammatory dibenzoxepinone

Antibacterial SAR from the 10,11-Dihydrodibenz[b,f]oxepin Core: Chloro-Substituted Analog Achieves 32-Fold MIC Improvement Against S. aureus vs. Natural Product Lead

In a systematic SAR study of the 10,11-dihydrodibenz[b,f]oxepin core, the natural product Empetroxepin A showed weak antibacterial activity with MIC values of 256 μg/mL against both S. aureus (SA) and B. subtilis (BS), and was inactive against E. coli (EC). Through derivatization, the lead compound 9-chloro-10,11-dihydrodibenzo[b,f]oxepine-2,3,4-triol achieved MIC values of 8 μg/mL (SA), 16 μg/mL (BS), and 256 μg/mL (EC)—representing a 32-fold improvement in potency against S. aureus compared to the unoptimized natural product starting point [1].

antibacterial dibenzoxepin natural product derivatization MIC Staphylococcus aureus

Synthetic Accessibility: Intramolecular McMurry Route to Dibenzo[b,f]oxepin Delivers 53–55% Yield vs. FeCl3-Catalyzed Alkyne–Aldehyde Metathesis at 77% Yield

Two distinct synthetic routes to the dibenzo[b,f]oxepin scaffold have been quantitatively benchmarked. The intramolecular McMurry route (SNAr coupling of salicylaldehydes with fluorobenzaldehydes under microwave conditions, followed by TiCl4/Zn-mediated McMurry cyclization) delivers the target dibenzo[b,f]oxepin system in 53–55% yield [1]. In comparison, the FeCl3-catalyzed alkyne–aldehyde metathesis approach achieves a 77% yield for the clean formation of the desired dibenzo[b,f]oxepine product [2]. While the FeCl3 method provides higher single-step yield, the McMurry route offers broader functional group tolerance and does not require pre-functionalized alkyne substrates. This synthetic versatility enhances procurement value for medicinal chemistry programs requiring diverse substitution patterns.

dibenzoxepin synthesis McMurry reaction FeCl3 catalysis synthetic yield comparison scaffold accessibility

Antiproliferative Activity: Natural Dibenzo[b,f]oxepines Pacharin and Bauhiniastatin-1 Exhibit IC50 Range of 7.8–45.1 µM Across Six Tumor Lines vs. Colchicine-Site Reference Agents

Natural dibenzo[b,f]oxepines pacharin and bauhiniastatin-1, isolated from Bauhinia acuruana, were evaluated for cytotoxicity across a panel of six tumor cell lines using the MTT assay. IC50 values ranged from 7.8 to 45.1 µM, including activity against human breast adenocarcinoma (MCF-7) cells, and both compounds induced apoptosis via MCL-1 protein reduction [1]. By comparison, synthetic dibenzo[b,f]oxepine derivatives in the stilbene-oxepine hybrid series have demonstrated microtubule disruption through colchicine-site tubulin binding, with select compounds showing stronger tubulin interaction than colchicine itself by molecular docking analysis, though with variable cancer-cell selectivity [2]. This establishes the dibenzo[b,f]oxepine scaffold as a validated microtubule-targeting pharmacophore distinct from classical colchicine-site ligands.

antiproliferative dibenzoxepine microtubule inhibitor colchicine site breast cancer

Heteroatom Effect: Oxepin (O) vs. Thiepin (S) Scaffolds Show Divergent Reactivity in Heterocycle Annulation Chemistry

Dibenzo[b,f]oxepin-10(11H)-one (X = O) and its thiepin analog (X = S) serve as common synthons for constructing dibenzo[e,h]azulene libraries, but the oxygen-containing scaffold uniquely enables efficient [2,3]- and [3,4]-fused heterocycle formation via cyclocondensation with binucleophiles, yielding furan, pyrrole, imidazole, pyrazole, oxazole, and thiazole derivatives [1]. The thiepin analog, while synthetically competent, requires different reaction conditions due to sulfur's larger atomic radius and altered ring geometry [1]. These divergent reactivity profiles are a direct consequence of the central heteroatom identity and its influence on ring strain and electrophilicity at the 10-position carbonyl.

dibenzoxepin dibenzothiepin heterocycle synthesis synthon annulation

High-Impact Application Scenarios for Dibenzo[b,f]oxepin-10(11H)-one in Drug Discovery and Chemical Biology


Selective p38α MAP Kinase Inhibitor Development with Reduced Polypharmacology Risk

Programs targeting p38α MAP kinase for inflammatory disease (rheumatoid arthritis, COPD, Crohn's disease) should procure dibenzo[b,f]oxepin-10(11H)-one as the core scaffold rather than pyridinylimidazole or dibenzosuberone alternatives. Evidence from the dibenzoxepinone series demonstrates that disubstituted derivatives achieve p38α IC50 values as low as 1.6 nM with >1000-fold kinome-wide selectivity—a level of target discrimination not reported for SB203580-class inhibitors [1]. The scaffold's ability to induce a glycine flip in the p38 hinge region, confirmed by co-crystal structures (PDB: 4L8M), provides a structurally validated binding mode that is not accessible to cycloheptene or thiepin analogs [1]. Further, the optimized whole-blood TNF-α IC50 of 125 nM demonstrates that the selectivity observed in isolated enzyme assays translates to a physiologically relevant cellular context [1].

Topical Dual COX/5-LO Anti-Inflammatory Agent Development

For dermatological anti-inflammatory programs seeking dual COX/5-LO inhibition, the dibenzo[b,f]oxepin-10(11H)-one scaffold with the 11-oxo substituent is the required building block—not the des-oxo or saturated 10,11-dihydro analog. The 120-fold improvement in 5-LO inhibitory potency conferred by the 11-oxo group (HP 977 vs. P10294) demonstrates that this single structural feature is a go/no-go determinant for dual enzyme engagement [2]. HP 977 and related hydroxamic acid derivatives demonstrated superior topical anti-inflammatory efficacy compared to the standard NSAIDs ibuprofen and indomethacin in the arachidonic acid-induced murine ear edema model, supporting their selection as developmental candidates for inflammatory skin disorders [2].

Microtubule-Targeted Anticancer Agent Discovery Leveraging MCL-1-Dependent Apoptosis

Oncology programs seeking colchicine-site tubulin inhibitors that circumvent classical multi-drug resistance mechanisms should evaluate dibenzo[b,f]oxepine-based scaffolds. Natural dibenzoxepines pacharin and bauhiniastatin-1 induce apoptosis in MCF-7 breast cancer cells through MCL-1 protein reduction—a mechanism distinct from the pure microtubule catastrophe induced by colchicine and vinblastine [3]. Synthetic dibenzoxepine derivatives have been shown by molecular docking to interact more strongly with tubulin than colchicine itself at the colchicine binding site, while their differential selectivity profiles toward cancer vs. normal cells offer a therapeutic window optimization opportunity not available with classical colchicine-site ligands [4]. The scaffold's synthetic accessibility via McMurry or FeCl3-catalyzed routes further enables rapid SAR exploration of this differentiated mechanism [5].

Antibacterial SAR with the 10,11-Dihydrodibenz[b,f]oxepin Core Against Drug-Resistant Gram-Positive Pathogens

For antibacterial discovery programs targeting drug-resistant S. aureus, the 10,11-dihydrodibenz[b,f]oxepin scaffold offers a natural product-validated starting point with demonstrated derivatization potential. The core compound Empetroxepin A exhibits weak but measurable anti-staphylococcal activity (MIC 256 μg/mL), which can be enhanced 32-fold through systematic chloro- and hydroxyl-substitution to achieve MIC values of 8 μg/mL against S. aureus [6]. This fold-improvement in potency from a single generation of SAR demonstrates that the dibenz[b,f]oxepin scaffold is a tractable chemical starting point for antibiotic lead optimization, particularly against Gram-positive pathogens where novel chemical matter is urgently needed to address rising antimicrobial resistance [6].

Quote Request

Request a Quote for Dibenzo[b,f]oxepin-10(11H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.